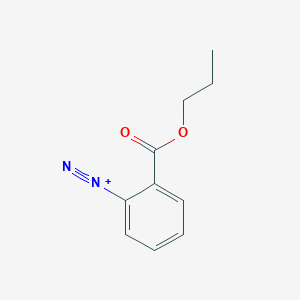
2-(Propoxycarbonyl)benzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propoxycarbonyl)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. The diazonium group (-N₂⁺) attached to the benzene ring makes this compound highly reactive and useful in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Propoxycarbonyl)benzene-1-diazonium can be synthesized through the diazotization of 2-(propoxycarbonyl)aniline. The process involves the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the diazotization process is typically carried out in a continuous flow system to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of continuous flow reactors allows for efficient heat management and improved safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propoxycarbonyl)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: Phenols and aromatic amines are dissolved in basic solutions (e.g., sodium hydroxide) and reacted with the diazonium compound at low temperatures to form azo compounds.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are often brightly colored and used as dyes.
Wissenschaftliche Forschungsanwendungen
2-(Propoxycarbonyl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their antimicrobial and anticancer properties.
Industry: Azo dyes are used in paints, inks, and cosmetics due to their vibrant colors and stability.
Wirkmechanismus
The mechanism of action of 2-(Propoxycarbonyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution or coupling reactions. In substitution reactions, the diazonium ion is replaced by a nucleophile, resulting in the formation of a new aromatic compound. In coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo compound .
Vergleich Mit ähnlichen Verbindungen
2-(Propoxycarbonyl)benzene-1-diazonium can be compared with other diazonium compounds such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all diazonium compounds share similar reactivity, this compound is unique due to the presence of the propoxycarbonyl group, which can influence its reactivity and the properties of the resulting azo compounds .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium
- 2-Methylbenzenediazonium
These compounds are also used in various substitution and coupling reactions to form a wide range of aromatic compounds and azo dyes .
Eigenschaften
CAS-Nummer |
65000-23-9 |
|---|---|
Molekularformel |
C10H11N2O2+ |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
2-propoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C10H11N2O2/c1-2-7-14-10(13)8-5-3-4-6-9(8)12-11/h3-6H,2,7H2,1H3/q+1 |
InChI-Schlüssel |
HHSATVAZCWJZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=CC=C1[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




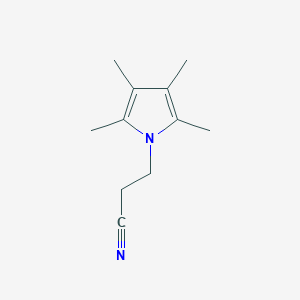
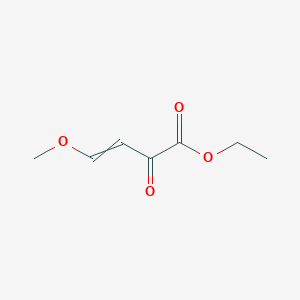

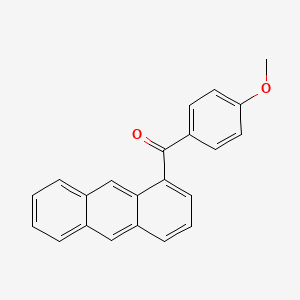
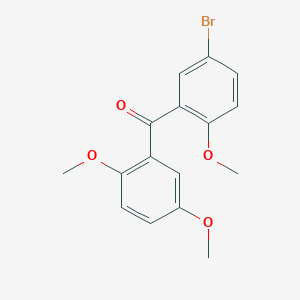
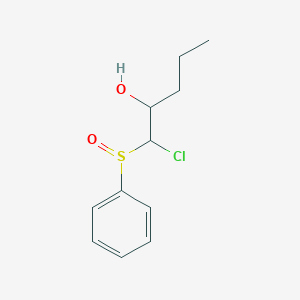
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)

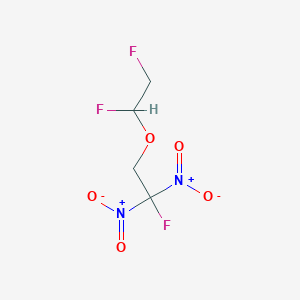
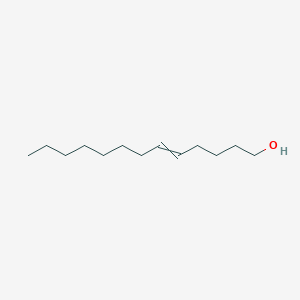
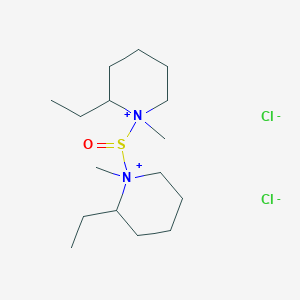
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
